molecular formula C25H29N3O6 B260364 tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B260364
M. Wt: 467.5 g/mol
InChI Key: SBLVXHSIIZUKDX-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a complex organic compound that belongs to the class of dihydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Amidation reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide bond.

    Isoquinoline synthesis: The isoquinoline ring is synthesized through Pictet-Spengler reaction, involving the condensation of an aromatic aldehyde with an amine.

    Final coupling: The tert-butyl ester group is introduced in the final step through esterification.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can take place at the amide and ester groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes and receptors.

Medicine

The compound could have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry

In the industrial sector, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl (3S)-3-{[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

tert-butyl (3S)-3-[[(2S)-1-(1,3-benzodioxol-5-ylamino)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C25H29N3O6/c1-15(22(29)27-18-9-10-20-21(12-18)33-14-32-20)26-23(30)19-11-16-7-5-6-8-17(16)13-28(19)24(31)34-25(2,3)4/h5-10,12,15,19H,11,13-14H2,1-4H3,(H,26,30)(H,27,29)/t15-,19-/m0/s1

InChI Key

SBLVXHSIIZUKDX-KXBFYZLASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)[C@@H]3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C

SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NC(=O)C3CC4=CC=CC=C4CN3C(=O)OC(C)(C)C

Origin of Product

United States

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